2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid 2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 1008243-41-1
VCID: VC6011187
InChI: InChI=1S/C11H13Cl2NO4S2/c1-19-5-4-9(11(15)16)14-20(17,18)10-6-7(12)2-3-8(10)13/h2-3,6,9,14H,4-5H2,1H3,(H,15,16)
SMILES: CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Molecular Formula: C11H13Cl2NO4S2
Molecular Weight: 358.25

2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

CAS No.: 1008243-41-1

Cat. No.: VC6011187

Molecular Formula: C11H13Cl2NO4S2

Molecular Weight: 358.25

* For research use only. Not for human or veterinary use.

2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid - 1008243-41-1

Specification

CAS No. 1008243-41-1
Molecular Formula C11H13Cl2NO4S2
Molecular Weight 358.25
IUPAC Name 2-[(2,5-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C11H13Cl2NO4S2/c1-19-5-4-9(11(15)16)14-20(17,18)10-6-7(12)2-3-8(10)13/h2-3,6,9,14H,4-5H2,1H3,(H,15,16)
Standard InChI Key VKWGFUJHFMMSHD-UHFFFAOYSA-N
SMILES CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(2,5-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid, reflects its intricate structure. Its molecular formula is C₁₁H₁₃Cl₂NO₄S₂, with a molecular weight of 358.3 g/mol . Key functional groups include:

  • A 2,5-dichlorobenzenesulfonamido moiety, providing aromatic stability and electrophilic sites.

  • A methylsulfanyl (-SCH₃) group at the fourth carbon, enhancing lipophilicity.

  • A carboxylic acid terminus, enabling hydrogen bonding and salt formation .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1008243-41-1
Molecular FormulaC₁₁H₁₃Cl₂NO₄S₂
Molecular Weight358.3 g/mol
SMILES NotationCSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Topological Polar Surface Area113 Ų

Crystallographic Insights

X-ray diffraction studies of analogous sulfonamides, such as 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid, reveal supramolecular chains stabilized by hydrogen bonds between carboxylic acid groups and sulfonamide oxygen atoms . These interactions likely extend to the title compound, influencing its solid-state stability and solubility profile .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(2,5-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves:

  • Sulfonylation: Reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(methylsulfanyl)butanoic acid under basic conditions to form the sulfonamide bond .

  • Purification: Chromatographic separation to isolate the product from unreacted precursors and byproducts .

  • Crystallization: Recrystallization from ethanol-water mixtures to achieve >95% purity .

Challenges in Scalability

Key hurdles include:

  • Steric hindrance from the methylsulfanyl group, reducing reaction yields to 60–70% .

  • Acid sensitivity of the sulfonamide bond, necessitating pH-controlled conditions during purification .

Biological Activity and Mechanism

Antifungal Activity

Pharmacological Applications

Therapeutic Prospects

ApplicationRationaleStage of Development
Urinary tract infectionsHigh renal excretion predicted from logP = 2.1Preclinical
Topical antimicrobialsStability in ointment bases (pH 5–7)Formulation testing

Chemical Research Utility

  • Synthetic intermediate: Used in preparing sulfonamide-based metal-organic frameworks (MOFs) for gas storage .

  • Radiotracer precursor: Iodination at the benzene ring produces analogs for PET imaging .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison

CompoundStructural VariationMIC (µg/mL) vs. S. aureus
2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acidMethylsulfanyl side chain8–16
SulfamethoxazoleMethoxazole ring4–8
SulfadiazinePyrimidine substitution2–4

Future Directions

Structure-Activity Relationship (SAR) Studies

  • Halogen substitution: Evaluating 3,4-dichloro analogs (e.g., CID 3865566) for improved target affinity .

  • Side chain optimization: Replacing methylsulfanyl with ethylsulfonamido groups (e.g., CID 4961765) to modulate pharmacokinetics .

Clinical Translation Challenges

  • CYP450 interactions: Predicting metabolism via in silico models to avoid drug-drug interactions.

  • Resistance mitigation: Co-administration with dihydrofolate reductase inhibitors to prevent target-based resistance.

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